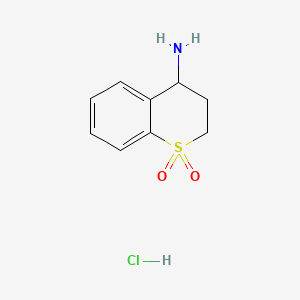

1,1-dioxido-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride

Description

1,1-Dioxido-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride is a sulfone-containing heterocyclic amine hydrochloride. Its structure features a thiochromen ring system (a sulfur-containing benzopyran analog) oxidized to a sulfone (1,1-dioxido group) at position 1, with a primary amine substituent at position 4. A structurally similar analog, 8-fluoro-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride, differs by the substitution of a fluorine atom at position 8 instead of the sulfone group, highlighting the structural versatility of this class .

Properties

IUPAC Name |

1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S.ClH/c10-8-5-6-13(11,12)9-4-2-1-3-7(8)9;/h1-4,8H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPLTSUHDQQPNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C2=CC=CC=C2C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585844 | |

| Record name | 4-Amino-3,4-dihydro-1-benzothiopyran-1,1(2H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103659-91-2, 7585-63-9 | |

| Record name | 4-Amino-3,4-dihydro-1-benzothiopyran-1,1(2H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-thiochromen-4-amine 1,1-dioxide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dioxido-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the thiochromene ring system. Detailed synthetic routes and reaction conditions are usually documented in specialized chemical literature and patents .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,1-dioxido-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Applications in Scientific Research

-

Pharmacological Research

- Antioxidant Properties: Studies have indicated that 1,1-dioxido-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride possesses significant antioxidant activities, which can be beneficial in mitigating oxidative stress-related diseases .

- Neuroprotective Effects: Research has explored its potential in protecting neuronal cells from damage, suggesting implications for neurodegenerative disorders like Alzheimer's and Parkinson's disease.

- Proteomics

- Synthetic Chemistry

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using various assays (DPPH, ABTS). Results demonstrated a dose-dependent decrease in free radical activity, indicating its potential as a therapeutic agent against oxidative stress.

Case Study 2: Neuroprotection in Cell Models

In vitro experiments using neuronal cell lines treated with neurotoxic agents showed that this compound significantly reduced cell death and apoptosis markers. This suggests a protective role against neurodegeneration.

Mechanism of Action

The mechanism of action of 1,1-dioxido-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

(a) 8-Fluoro-3,4-dihydro-2H-thiochromen-4-ylamine Hydrochloride

- Key Differences : Replaces the sulfone group with a fluorine atom at position 6.

- The fluorine atom may confer metabolic stability but reduces electron-withdrawing effects compared to the sulfone .

(b) 6-Chlorochroman-4-amine Hydrochloride

- Key Differences : Chroman (oxygen-based benzopyran) replaces thiochromen, with a chlorine substituent at position 6.

- Implications : The sulfur-to-oxygen substitution alters electronic properties and ring conformation. The sulfone group in the target compound introduces stronger electron-withdrawing effects, which could influence receptor binding or catalytic activity in synthetic applications .

Phenethylamine Derivatives

(a) Tyramine Hydrochloride

- Structure : Simple phenethylamine with a hydroxyl group at the para position of the benzene ring.

- Comparison : Unlike the target compound, tyramine lacks a heterocyclic system and sulfone group. Its biological activity (e.g., adrenergic effects) stems from its catecholamine-like structure, whereas the thiochromen scaffold may target distinct pathways .

(b) Dopamine Hydrochloride

- Structure : 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride, a catecholamine derivative.

- Comparison : Dopamine’s two hydroxyl groups enable strong interactions with dopaminergic receptors. The target compound’s sulfone and thiochromen system likely result in different pharmacokinetic and pharmacodynamic profiles .

Heterocyclic Amine Hydrochlorides

(a) 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline Hydrochloride

- Structure : Contains an imidazoline ring fused to an aniline group.

- Comparison : The imidazoline ring provides a distinct nitrogen-rich heterocycle, contrasting with the sulfur-containing thiochromen system. This structural difference suggests divergent applications in medicinal chemistry (e.g., antihypertensive vs. CNS-targeting agents) .

(b) 2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine Dihydrochloride

- Structure : Features a triazole ring linked to an ethylamine chain.

- Comparison : The triazole ring’s aromaticity and nitrogen content differ from the partially saturated thiochromen system. Such differences may influence solubility, stability, and biological target selectivity .

Biological Activity

1,1-Dioxido-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride, with the CAS number 103659-91-2, is a compound that has garnered attention for its potential biological activities. Its molecular formula is and it has a molecular weight of 233.72 g/mol. This compound is primarily utilized in research settings due to its diverse biological properties.

Antiparasitic Properties

Recent studies have highlighted the compound's effectiveness against various parasitic infections, particularly in the context of tropical diseases such as malaria and leishmaniasis. A notable study synthesized 27 new derivatives of 4H-thiochromen-4-one 1,1-dioxide, which included the compound . The results indicated that these derivatives exhibited significant antiparasitic activity with effective concentrations (EC50) below 10 μM against Leishmania panamensis and other parasites .

Mechanism of Action:

The mechanism by which these compounds exert their effects appears to involve the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction in parasites. This disruption causes cell death due to homeostatic imbalance, confirming the compounds' potential as therapeutic agents .

Cytotoxicity Studies

The cytotoxic effects of this compound were assessed using human monocyte cell lines (U-937). The cytotoxicity was evaluated through an MTT assay, where varying concentrations of the compound were tested alongside standard antiprotozoal drugs. Results indicated that at certain concentrations, the compound displayed a significant reduction in cell viability, suggesting a potential for both therapeutic and toxic effects depending on dosage .

Antileishmanial and Antitrypanosomal Activity

In addition to its antiparasitic properties, this compound has shown promise in antileishmanial and antitrypanosomal activities. The efficacy was measured based on the reduction in infection rates caused by Leishmania species and Trypanosoma species. The findings demonstrated that at specific concentrations, the compound effectively reduced parasite load, indicating its potential as a treatment option for these infections .

Research Findings Summary

| Activity Type | EC50 (μM) | Notes |

|---|---|---|

| Antimalarial | <10 | Effective against Plasmodium falciparum |

| Antileishmanial | <25 | Significant reduction in infection rates |

| Antitrypanosomal | <25 | Effective against Trypanosoma species |

| Cytotoxicity (U-937) | Variable | Depends on concentration; significant at higher doses |

Case Study 1: Efficacy Against Leishmania

In a controlled laboratory setting, researchers treated cultures infected with Leishmania panamensis with varying concentrations of this compound. The study found that at concentrations of 12.5 μM and above, there was a marked decrease in parasite viability as measured by flow cytometry .

Case Study 2: Cytotoxic Effects on Human Cells

Another study focused on assessing the cytotoxicity of this compound on human monocytes. The cells were exposed to the compound at concentrations ranging from 200 μg/mL to 3.125 μg/mL over a period of 72 hours. Results indicated that while lower concentrations had minimal effects on cell viability, higher concentrations led to significant cytotoxicity .

Q & A

Basic: What synthetic methodologies are recommended for 1,1-dioxido-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride, and how can reaction efficiency be optimized?

Answer:

Synthetic routes for this compound typically involve cyclization of thiochromene precursors followed by sulfonation and amine hydrochloridation. To optimize efficiency:

- Reactor Design : Use computational tools to model reaction kinetics and thermodynamics, as demonstrated in ICReDD’s approach combining quantum chemical calculations and experimental feedback loops .

- Process Control : Implement real-time monitoring (e.g., in situ spectroscopy) to adjust parameters like temperature and pH dynamically, aligning with CRDC guidelines for reaction engineering (RDF2050112) .

- Catalyst Screening : Employ high-throughput experimentation to identify optimal catalysts, reducing trial-and-error inefficiencies .

Basic: Which analytical techniques are most effective for characterizing purity and structural integrity?

Answer:

- Spectrophotometry : UV-Vis and IR spectroscopy validate functional groups (e.g., sulfone and amine moieties), as outlined in oxidative coupling methods for similar hydrochlorides .

- Chromatography : HPLC with UV detection (e.g., using C18 columns) ensures purity, referencing pharmacopeial standards for thiazole derivatives .

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity and stereochemistry, supported by EPA DSSTox data for structurally related amines .

Advanced: How can computational methods improve the design of novel derivatives?

Answer:

- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) predict intermediates and transition states, enabling targeted synthesis of derivatives .

- Machine Learning : Train models on existing reaction datasets to prioritize feasible pathways, minimizing experimental waste .

- Virtual Screening : Simulate binding affinities for biological targets (e.g., enzymes), leveraging PubChem and DSSTox databases for structural analogs .

Advanced: How should researchers resolve discrepancies in reported purity values across studies?

Answer:

- Reference Standards : Use certified materials (e.g., USP or Ph.Eur. grade) to calibrate instruments, ensuring consistency with global pharmacopeias .

- Interlaboratory Validation : Share samples for cross-testing via collaborative networks, adhering to ISO/IEC 17043 accreditation protocols .

- Data Transparency : Disclose detailed experimental conditions (e.g., solvent batches, column aging) to identify variability sources .

Basic: What stability considerations are critical for storage and handling?

Answer:

- Moisture Sensitivity : Store under inert gas (N₂/Ar) at -20°C, as hydrochlorides often hydrolyze in humid environments .

- Light Exposure : Protect from UV light using amber glassware, validated by stability studies on analogous diamine hydrochlorides .

- pH Stability : Monitor aqueous solutions for precipitation or degradation, referencing OSHA guidelines for hazardous substance handling .

Advanced: What strategies address low yields in multi-step syntheses?

Answer:

- Intermediate Trapping : Isolate unstable intermediates via flash chromatography or freeze-drying to prevent side reactions .

- Flow Chemistry : Continuous flow systems improve heat/mass transfer, aligning with CRDC’s process control recommendations (RDF2050108) .

- DoE Optimization : Apply Design of Experiments (DoE) to statistically optimize variables like stoichiometry and reaction time .

Basic: How can researchers validate biological activity while ensuring reproducibility?

Answer:

- Assay Standardization : Use positive controls (e.g., FDA-approved kinase inhibitors) and replicate experiments across ≥3 independent trials .

- Cell Line Authentication : Verify cell lines via STR profiling to avoid contamination, following NIH guidelines .

- Data Repositories : Share raw datasets in public platforms (e.g., PubChem) to facilitate meta-analyses .

Advanced: What methodologies reconcile conflicting mechanistic hypotheses in sulfonation reactions?

Answer:

- Isotopic Labeling : Track sulfur and oxygen atoms using ³⁵S/¹⁸O isotopes to elucidate sulfone formation pathways .

- Kinetic Profiling : Compare rate constants under varying conditions (e.g., solvent polarity) to distinguish concerted vs. stepwise mechanisms .

- Computational Validation : Cross-validate experimental data with ab initio molecular dynamics simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.